Nizatidine-d3

Übersicht

Beschreibung

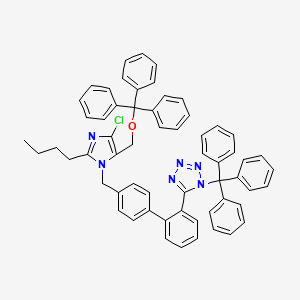

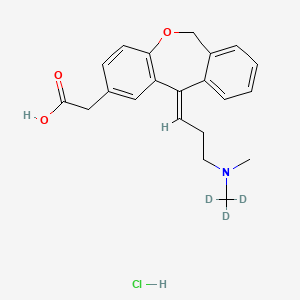

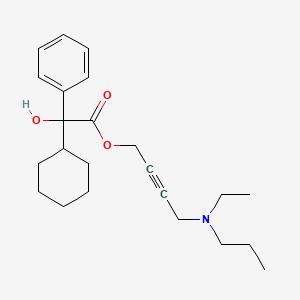

Nizatidine-d3 is the deuterium labeled form of Nizatidine . Nizatidine is a potent and orally active histamine H2 receptor antagonist . It is used for the research of stomach and intestines ulcers . Nizatidine works by decreasing the secretion of gastric acid the stomach makes and prevent ulcers from coming back after they have healed in animal models .

Synthesis Analysis

The most commonly used analytical method for Nizatidine is high-performance liquid chromatography .

Molecular Structure Analysis

The molecular formula of Nizatidine-d3 is C12H18D3N5O2S2 . The molecular weight is 334.48 .

Chemical Reactions Analysis

Nizatidine is a histamine H2 receptor antagonist . It inhibits the action of histamine mediated by H2 receptors such as gastric acid and pepsin output .

Physical And Chemical Properties Analysis

The solubility of Nizatidine-d3 in chloroform is greater than 100.0 mg/ml, in methanol it is between 50.0~100.0 mg/ml, and in water it is between 10.0~33.3 mg/ml .

Wissenschaftliche Forschungsanwendungen

Gastric Motility and Functional Dyspepsia

- Application : Nizatidine has been found effective in improving gastric motility and clinical symptoms in patients with functional dyspepsia (FD), particularly those with impaired gastric emptying (Futagami et al., 2012). Another study noted its prokinetic effect due to cholinergic properties (Koskenpato et al., 2008).

Gastric Motility in Diabetes Mellitus

- Application : Nizatidine's impact on gastric motility and cardiac autonomic function has been studied, showing significant improvements in diabetic patients, without negative influence on autonomic nerves (Tomokane et al., 2004).

Vaccine Adjuvant Potential

- Application : Nizatidine shows potential as a vaccine adjuvant, enhancing immune responses to H5N1 vaccine in in-vitro and in-vivo studies (Wang et al., 2014).

Gastroparesis in Parkinson's Disease

- Application : An open trial indicated that nizatidine might ameliorate gastroparesis in Parkinson's disease patients, using objective parameters from a gastric emptying study (Doi et al., 2014).

Gastro Retentive Drug Delivery System

- Application : Research has focused on developing a sustained-release gastro-retentive drug delivery system for nizatidine, aiming for superior gastric residence time and sustained drug release (Sagar & Srinivas, 2022).

Molecular and Spectroscopic Studies

- Application : Molecular geometry and thermochemical properties of nizatidine have been investigated using Density Functional Theory, revealing insights into its biological activity and potential applications (Hussan et al., 2020).

Albumin–Drug Interaction Studies

- Application : The interaction of nizatidine with serum albumin has been explored, important for understanding its pharmacokinetics and pharmacodynamics (Rahman et al., 2020).

Gastrocolonic Response and Colonic Peristaltic Reflex

- Application : Nizatidine enhances the gastrocolonic response and the colonic peristaltic reflex in humans, indicating its potential in treating idiopathic constipation (Sun et al., 2001).

Duodenal Bicarbonate Secretion

- Application : It stimulates duodenal bicarbonate secretion through vagal-cholinergic mechanisms, which is associated with its anti-AChE activity (Mimaki et al., 2001).

Wirkmechanismus

Target of Action

Nizatidine-d3, a deuterium labeled variant of Nizatidine , primarily targets the histamine H2 receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid in the stomach .

Mode of Action

Nizatidine-d3 acts as a competitive, reversible inhibitor of histamine at the histamine H2 receptors . It competes with histamine for binding at the H2 receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .

Biochemical Pathways

The primary biochemical pathway affected by Nizatidine-d3 is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, Nizatidine-d3 reduces stomach acid production . This leads to a decrease in gastric volume and hydrogen ion concentration .

Pharmacokinetics

The absolute oral bioavailability of Nizatidine exceeds 70%, indicating that a significant proportion of the drug is absorbed into the systemic circulation following oral administration . Nizatidine is metabolized in the liver and has an elimination half-life of 1-2 hours . It is excreted via the kidneys . These ADME properties impact the bioavailability of Nizatidine-d3, influencing its therapeutic efficacy and duration of action.

Result of Action

The molecular and cellular effects of Nizatidine-d3’s action primarily involve the reduction of stomach acid production . This leads to a decrease in the symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions where a reduction in gastric acid is beneficial .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-OFYUJABRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858208 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nizatidine-d3 | |

CAS RN |

1246833-99-7 | |

| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)